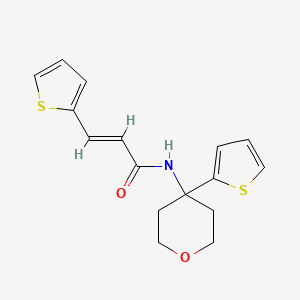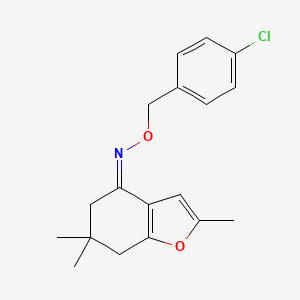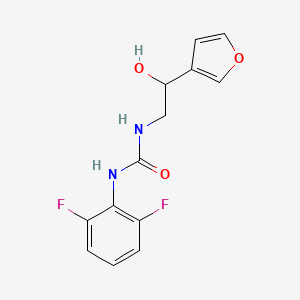
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer.
Mecanismo De Acción
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea works by inhibiting the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important for cell division and are a target for many cancer therapies. By inhibiting tubulin activity, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea disrupts microtubule formation and causes cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and contributes to tumor growth and survival. 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is its high potency and selectivity for tubulin inhibition. This makes it a useful tool for studying the role of microtubules in cell division and cancer progression. However, one limitation of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea. One area of interest is the development of more soluble analogs of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea that can be used in a wider range of experiments. Another area of research is the use of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea in combination with other cancer therapies, such as radiation or chemotherapy. Finally, further studies are needed to understand the full range of biochemical and physiological effects of 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, which could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be synthesized through a multi-step process, starting with the reaction of 2,6-difluoroaniline with 3-furancarboxaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-(2-hydroxyethyl)isocyanatoethyl carbamate to form 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-(2,6-Difluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c14-9-2-1-3-10(15)12(9)17-13(19)16-6-11(18)8-4-5-20-7-8/h1-5,7,11,18H,6H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXHIKOIMTTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=COC=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

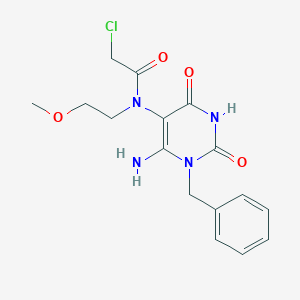
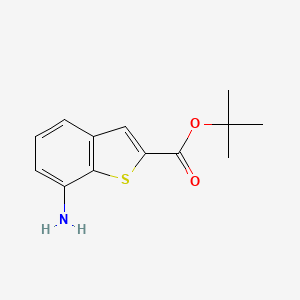
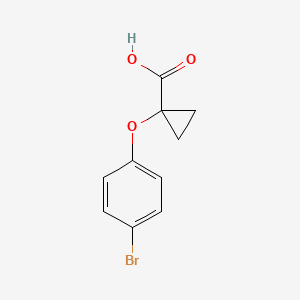
![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)



![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)
![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)
